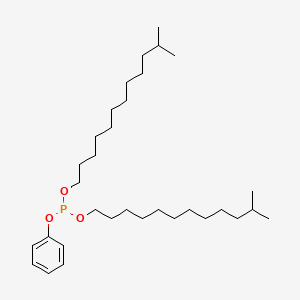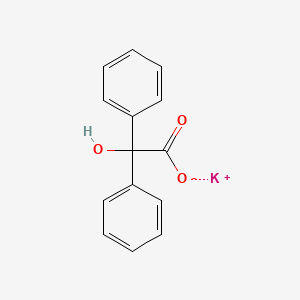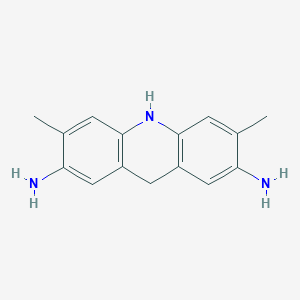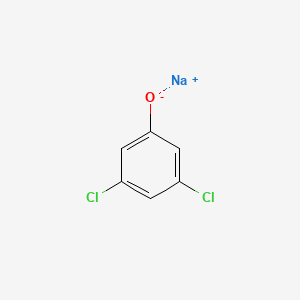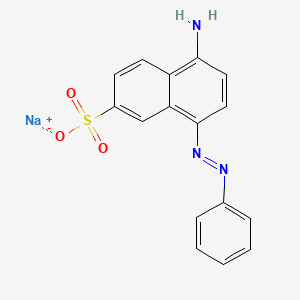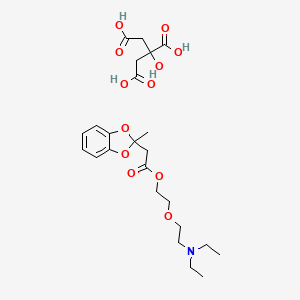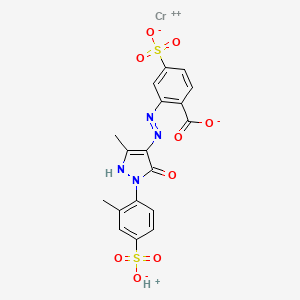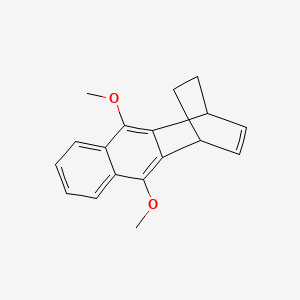
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.3343 g/mol This compound is characterized by its unique structure, which includes multiple aromatic rings and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Reaction with Methanol: Anthracene is reacted with methanol in the presence of a catalyst to introduce methoxy groups at the 9 and 10 positions.
Cyclization: The intermediate product undergoes a cyclization reaction to form the ethano bridge between the 1 and 4 positions, resulting in the formation of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.
Applications De Recherche Scientifique
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Methanoanthracene,1,4-dihydro-9,10-dimethoxy-: This compound has a similar structure but differs in the position of the ethano bridge.
9,10-Ethanoanthracene,9,10-dihydro-: Another similar compound with a different arrangement of the ethano bridge.
Uniqueness
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
75102-20-4 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3,10-dimethoxytetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C18H18O2/c1-19-17-13-5-3-4-6-14(13)18(20-2)16-12-9-7-11(8-10-12)15(16)17/h3-7,9,11-12H,8,10H2,1-2H3 |
Clé InChI |
FNGUELPQSYASAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3CCC(C2=C(C4=CC=CC=C41)OC)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
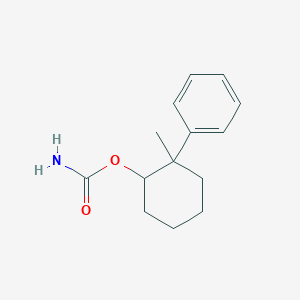

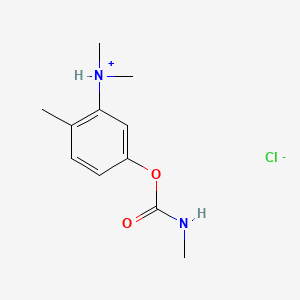
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
